3-Ethoxycyclohexan-1-one
Overview
Description
3-Ethoxycyclohexan-1-one is an organic compound with the molecular formula C8H14O2. It is a cyclic ketone with an ethoxy group attached to the third carbon of the cyclohexanone ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxycyclohexan-1-one can be synthesized through several methods. One common approach involves the ethylation of cyclohexanone using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of 3-ethoxycyclohexene. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethoxycyclohexanone oxime using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield 3-ethoxycyclohexanol using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: this compound oxime.
Reduction: 3-Ethoxycyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
3-Ethoxycyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Ethoxycyclohexan-1-one involves its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple cyclic ketone without the ethoxy group.
3-Methylcyclohexanone: A similar compound with a methyl group instead of an ethoxy group.
3-Ethoxy-2-cyclohexen-1-one: A related compound with a double bond in the ring.
Uniqueness
3-Ethoxycyclohexan-1-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other cyclohexanones. This functional group enhances its solubility in organic solvents and its ability to participate in various chemical transformations.
Biological Activity
3-Ethoxycyclohexan-1-one is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
This compound, with the chemical formula , is a cyclic ketone characterized by an ethoxy group attached to a cyclohexanone structure. Its molecular structure can influence its reactivity and biological interactions, making it a subject of interest in drug design and synthesis.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, it has been tested against various bacterial strains, showing varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values for different strains were documented, suggesting that modifications in the compound's structure can enhance its antimicrobial efficacy.
Bacterial Strain | MIC (µg/mL) |
---|---|
Gram-positive | 16 - 64 |
Gram-negative | Not specified |
This table summarizes the observed antimicrobial activity, indicating that further structural optimization may yield more potent derivatives.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cells, which was assessed using assays such as MTT and trypan blue exclusion. Notably, it was found to induce apoptosis in specific cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3) cells.
A study reported the following findings:
- K562 Cells : Induction of apoptosis was confirmed by increased caspase activity.
- PC3 Cells : Significant reduction in cell viability was observed.
These results suggest that this compound may serve as a lead compound for developing new anticancer agents.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary data suggest that the compound may exert its effects through:
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS were noted in treated cells, indicating oxidative stress as a potential mechanism for inducing apoptosis.
- Caspase Activation : The activation of caspases 3 and 7 was observed following treatment, which are crucial mediators in the apoptotic pathway.
Case Studies
A notable case study involved the synthesis of derivatives of this compound to evaluate their enhanced biological activities. The derivatives were tested for both antimicrobial and antitumor properties. Results indicated that certain modifications led to improved efficacy against specific bacterial strains and enhanced cytotoxicity in cancer cells.
Example Derivatives Tested
Derivative | Activity | Notes |
---|---|---|
Compound A | High cytotoxicity | Induced significant apoptosis |
Compound B | Moderate antimicrobial activity | Effective against Gram-positive bacteria |
Properties
IUPAC Name |
3-ethoxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8-5-3-4-7(9)6-8/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYLKBLJFGCIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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